Regulatory and Biological Identity vs. 2,4-Dichlorophenoxy Isomer
The 3,4-dichlorophenoxy substitution pattern in the target compound's acid progenitor (3,4-DP) is explicitly distinguished from the commercial herbicide dichlorprop (2,4-DP) by international pesticide nomenclature bodies. 3,4-DP is classified as a 'phenoxypropionic' herbicide under WSSA nomenclature but has no ISO common name, whereas 2,4-DP carries full ISO and commercial registration [1]. In chromatographic and electrochemical detection studies, 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP) and 4-(3,4-dichlorophenoxy)butyric acid (2,4-DB) exhibit distinct electrochemical behavior attributable to differing chlorine substitution and side-chain length, confirming that even structurally close chlorophenoxy analogs cannot be treated as analytically interchangeable [2].
| Evidence Dimension | Regulatory and nomenclature classification |
|---|---|
| Target Compound Data | Parent acid 3,4-DP: WSSA-approved name only; no ISO common name; CAS 3307-41-3 |
| Comparator Or Baseline | 2,4-DP (dichlorprop): ISO common name established; full commercial herbicide registration; CAS 120-36-5 |
| Quantified Difference | Differential regulatory recognition (ISO absent vs. present); distinct electrochemical detection behavior reported in comparative residue analysis |
| Conditions | Pesticide nomenclature assessment per WSSA/ISO; electrochemical detection in pH-dependent HPLC-EC system |
Why This Matters
Procurement of the correct isomer is critical for regulatory compliance, analytical method validation, and ensuring the intended biological target interaction.
- [1] BCPC Pesticide Compendium. 3,4-DP Notes: 'There is no ISO common name for this substance; the name “3,4-DP” is approved by the Weed Science Society of America.' Activity: herbicides (phenoxypropionic). View Source
- [2] Sandhya, G., & Kushwaha, S. S. S. (2008). Photo-oxidative degradation and quantification of herbicide residues for pesticidal pollution. Research Journal of Chemistry and Environment, 12(4), 89–98. 'The electochemical behaviour of these six herbicides is found to be different which is due to the varying number of chlorine atoms in the aromatic moiety and the different aliphatic side chains.' View Source
